5-Tert-butoxy-2-hydroxy-N-methylbenzamide
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Overview
Description
5-Tert-butoxy-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a tert-butoxy group, a hydroxy group, and an N-methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-2-hydroxy-N-methylbenzamide typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with appropriate reagents to introduce the N-methylbenzamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butoxy-2-hydroxy-N-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Tert-butoxy-2-hydroxy-N-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Tert-butoxy-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Tert-butoxy-2-hydroxy-N-methylbenzamide include:
- 5-tert-Butyl-2-hydroxybenzaldehyde
- 5-tert-Butyl-2-hydroxybenzamide
- 5-tert-Butyl-2-hydroxy-N-ethylbenzamide
Uniqueness
This compound is unique due to the presence of the tert-butoxy group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-5-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-8-5-6-10(14)9(7-8)11(15)13-4/h5-7,14H,1-4H3,(H,13,15) |
InChI Key |
XFIKJGUIYYFQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)O)C(=O)NC |
Origin of Product |
United States |
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